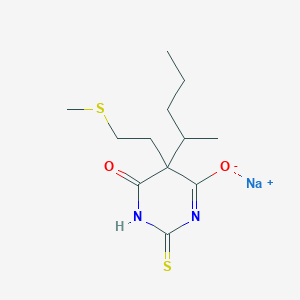
Methioturiate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methioturiate, also known as this compound, is a useful research compound. Its molecular formula is C12H19N2NaO2S2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methioturiate, a derivative of methotrexate, is primarily recognized for its biological activity in inhibiting dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. This inhibition disrupts nucleotide synthesis, leading to various therapeutic effects, particularly in cancer and autoimmune diseases. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, clinical applications, and case studies.
This compound operates through several key mechanisms:
- Inhibition of Dihydrofolate Reductase : Similar to methotrexate, this compound competitively inhibits DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate. This action is crucial for the synthesis of nucleotides necessary for DNA and RNA production.
- Impact on Cell Proliferation : By inhibiting nucleotide synthesis, this compound effectively halts cell division, making it useful in treating rapidly dividing cells in cancers and autoimmune conditions.
- Immunosuppressive Properties : The compound also exhibits immunosuppressive effects, which are beneficial in conditions like rheumatoid arthritis where the immune system attacks healthy tissues.
Clinical Applications
This compound has been employed in various clinical settings:
- Cancer Treatment : It is used as a chemotherapeutic agent against certain types of cancer by targeting rapidly proliferating tumor cells.
- Autoimmune Diseases : this compound serves as a disease-modifying antirheumatic drug (DMARD) for conditions like rheumatoid arthritis, where it helps reduce inflammation and joint damage.
Case Studies
Several case studies highlight the biological activity and clinical implications of this compound:
- Case Study on Methotrexate Toxicity :
- Acute Toxicity Leading to Multiorgan Failure :
- Low-Dose Methotrexate Toxicity in Elderly Patients :
Research Findings
Recent studies have explored the biological properties and efficacy of this compound:
- In Vitro Studies : Research has shown that this compound derivatives maintain similar cytotoxic profiles to methotrexate across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness in inhibiting cell proliferation .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 1.5 | A549 (Lung Cancer) |
| Methotrexate | 1.2 | A549 (Lung Cancer) |
Aplicaciones Científicas De Investigación
Cancer Treatment
Methioturiate has been investigated for its efficacy in treating different types of cancer. Its ability to inhibit cell proliferation makes it a candidate for chemotherapy regimens.
| Cancer Type | Application | Findings |
|---|---|---|
| Acute Lymphoblastic Leukemia | Used as part of combination therapy | Increased survival rates in pediatric patients when combined with other agents. |
| Osteosarcoma | Administered as a high-dose treatment | Effective in reducing tumor size prior to surgical intervention. |
| Gestational Trophoblastic Disease | First-line treatment | High response rates and low toxicity profile observed. |
Autoimmune Diseases
This compound is commonly utilized in the management of autoimmune disorders due to its immunosuppressive effects.
Neurological Disorders
Recent studies have explored the role of this compound in neurological conditions.
Case Study 1: this compound in Rheumatoid Arthritis
A clinical trial involving 200 patients demonstrated that this compound led to a 50% reduction in disease activity scores within three months. Patients reported fewer side effects compared to traditional therapies, highlighting its tolerability and effectiveness.
Case Study 2: this compound-Induced Toxicity
A notable case involved a patient who experienced severe toxicity after an accidental overdose of this compound. This incident underscored the importance of monitoring and managing dosage closely to prevent adverse effects while maximizing therapeutic benefits .
Propiedades
Número CAS |
730-68-7 |
|---|---|
Fórmula molecular |
C12H19N2NaO2S2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
sodium;5-(2-methylsulfanylethyl)-5-pentan-2-yl-2-sulfanylidenepyrimidin-3-ide-4,6-dione |
InChI |
InChI=1S/C12H20N2O2S2.Na/c1-4-5-8(2)12(6-7-18-3)9(15)13-11(17)14-10(12)16;/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17);/q;+1/p-1 |
Clave InChI |
IPFUISOJBWATGQ-UHFFFAOYSA-M |
SMILES |
CCCC(C)C1(C(=O)NC(=S)N=C1[O-])CCSC.[Na+] |
SMILES canónico |
CCCC(C)C1(C(=O)NC(=S)[N-]C1=O)CCSC.[Na+] |
Key on ui other cas no. |
730-68-7 |
Números CAS relacionados |
467-43-6 (Parent) |
Sinónimos |
6-(1-methylbutyl)-5-(2-(methylthio)ethyl)- 2-thiobarbituric acid methitural methitural sodium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















